4-Oxopent-1-en-3-yl thiocyanate
Description
Contextualization within the Broader Field of Organic Thiocyanate (B1210189) Chemistry
Organic thiocyanates are a class of organosulfur compounds characterized by the presence of the thiocyanate functional group (-SCN). These compounds are recognized for their versatile reactivity, serving as valuable intermediates in the synthesis of a wide array of sulfur-containing molecules such as thiols, thioethers, and various heterocyclic structures. nih.gov The thiocyanate group's ambident nature, with nucleophilic potential at both the sulfur and nitrogen atoms, presents both challenges and opportunities in synthetic chemistry, allowing for controlled and selective bond formation under specific reaction conditions. The chemistry of organic thiocyanates is integral to fields ranging from medicinal chemistry to materials science, where the introduction of a sulfur-containing moiety can impart unique biological or physical properties to a molecule.
Systematic Nomenclature and Detailed Structural Representation of 4-Oxopent-1-en-3-yl Thiocyanate
The systematic IUPAC name for this compound is derived from its constituent parts. The parent chain is a five-carbon structure, a pentane. The "-en-" at position 1 indicates a double bond between the first and second carbon atoms. The "-oxo-" at position 4 signifies a ketone functional group. Finally, the "thiocyanate" group is attached at the third carbon.
Structural Formula:
This structure reveals a molecule with multiple reactive sites: a terminal alkene, a thiocyanate group on an allylic carbon, and a ketone. This combination suggests a potential for a diverse range of chemical transformations.
Interactive Data Table: Molecular Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C6H7NOS |
| Molecular Weight | 141.19 g/mol |
| IUPAC Name | This compound |
| SMILES | C=CC(C(=O)C)SC#N |
| InChI | InChI=1S/C6H7NOS/c1-4(8)5(3-9)2-6-7/h2,5H,1H2,3H3 |
Historical Development and Significance of Thiocyanate Functional Group Chemistry Relevant to this compound
The thiocyanate anion ([SCN]⁻) has been known for over a century and was initially termed "rhodanide" due to the red color of its iron complexes. Its organic derivatives, the organic thiocyanates (R-SCN), and their isomers, the isothiocyanates (R-NCS), have been subjects of chemical investigation for nearly as long. Historically, the synthesis of organic thiocyanates often involved the reaction of alkyl halides with inorganic thiocyanate salts. A significant challenge in this area has been controlling the regioselectivity of the reaction to favor the formation of the thiocyanate over the more thermodynamically stable isothiocyanate. The development of new synthetic methods and a deeper understanding of reaction mechanisms have been crucial in harnessing the synthetic potential of the thiocyanate group. This functional group is considered a "pseudohalide" due to the similarity of its chemical behavior to that of halides.
Overview of Research Trajectories for α,β-Unsaturated Ketones Bearing Thiocyanate Moieties
The study of α,β-unsaturated ketones is a cornerstone of organic chemistry, as these motifs are present in numerous natural products and serve as versatile building blocks in synthesis. The introduction of a thiocyanate group into such a framework, as seen in this compound, creates a molecule with enhanced synthetic potential.
Research in this area generally follows several key trajectories:
Synthesis: Developing efficient and stereoselective methods for the preparation of α,β-unsaturated ketones bearing thiocyanate groups is a primary focus. This often involves the reaction of α,β-unsaturated systems with a thiocyanating agent.
Reaction Chemistry: Investigating the reactivity of these bifunctional compounds is another major area. The conjugated system of the unsaturated ketone can undergo Michael additions, while the thiocyanate group can participate in nucleophilic substitutions or be transformed into other sulfur-containing functionalities.
Application in Heterocyclic Synthesis: The unique arrangement of functional groups in these molecules makes them attractive precursors for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.
While specific research on this compound is not extensively documented, the broader class of compounds it belongs to continues to be an active area of investigation, promising new discoveries in synthetic methodology and molecular design.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71808-93-0 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
4-oxopent-1-en-3-yl thiocyanate |
InChI |
InChI=1S/C6H7NOS/c1-3-6(5(2)8)9-4-7/h3,6H,1H2,2H3 |
InChI Key |
XETVDOHAKNBVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C=C)SC#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches to 4 Oxopent 1 En 3 Yl Thiocyanate
Established and Emerging Synthetic Pathways for 4-Oxopent-1-en-3-yl Thiocyanate (B1210189)
The construction of 4-Oxopent-1-en-3-yl thiocyanate can be approached through several synthetic strategies, primarily involving the introduction of the thiocyanate group onto a suitable precursor molecule. These methods can be broadly categorized into precursor-based derivatization and direct thiocyanation reactions.
Precursor-Based Derivatization and Functionalization Strategies
One of the primary routes to α-thiocyanato ketones involves the use of precursor molecules that are subsequently transformed to introduce the thiocyanate functionality. A common strategy is the nucleophilic substitution of an α-haloketone with a thiocyanate salt. For the synthesis of this compound, a plausible precursor would be a halogenated derivative of 4-penten-2-one.
Another innovative precursor-based approach involves the ring-opening of cyclopropyl alcohols. The oxidation of selected anions by ceric ammonium nitrate (CAN) in the presence of substituted cyclopropyl alcohols provides a novel pathway to β-functionalized ketones nih.gov. By selecting an appropriately substituted cyclopropanol, this method could potentially be adapted for the synthesis of this compound.
Furthermore, β-keto acids can serve as effective precursors. A one-pot strategy for the synthesis of α-chlorothio/selenocyanato difunctional ketones from β-keto acids has been developed, highlighting the versatility of these starting materials in constructing complex α-functionalized ketones rsc.org.
| Precursor Type | Reagents | Product Type | Potential for this compound Synthesis |
| α-Haloketone | Thiocyanate salt (e.g., KSCN, NH4SCN) | α-Thiocyanato ketone | High |
| Cyclopropyl alcohol | Ceric Ammonium Nitrate (CAN), Thiocyanate salt | β-Thiocyanato ketone | Moderate |
| β-Keto acid | Chlorinating agent, Thiocyanate source | α-Chloro-α-thiocyanato ketone | Moderate |
Direct Thiocyanation Reactions in Dienone and Enone Systems
Direct thiocyanation of enones and dienones represents a more atom-economical approach to synthesizing compounds like this compound. This typically involves the conjugate addition of a thiocyanate nucleophile to the α,β-unsaturated carbonyl system. The β-position of the enone is an electrophilic site, making it susceptible to attack by nucleophiles wikipedia.org.
The reaction of α,β-unsaturated ketones with a thiocyanate source, often in the presence of an oxidizing agent, can lead to the formation of β-thiocyanato ketones. However, the selectivity between 1,2- and 1,4-addition can be a challenge. The addition of thiocyanic acid to α,β-unsaturated carbonyl compounds can result in mixtures of isomeric β-isothiocyanates and β-thiocyanates, particularly with β-unsubstituted enones researchgate.net.
Recent advancements have focused on developing more selective direct thiocyanation methods. These include electrochemical approaches and the use of specific catalysts to control the regioselectivity of the addition researchgate.net. For a dienone system, the regioselectivity of the thiocyanation would be a critical factor to control.
Advanced Catalyst Systems in Thiocyanate Synthesis
The development of advanced catalyst systems has revolutionized the synthesis of organic thiocyanates, offering milder reaction conditions, higher yields, and improved selectivity.
Transition Metal-Catalyzed Thiocyanation Protocols
Transition metals have been employed to catalyze thiocyanation reactions. For instance, a simple and efficient FeCl3-mediated method for the α-thiocyanation of ketones produces α-oxo thiocyanates in very good yields and with high selectivity under mild conditions organic-chemistry.org. Rhodium catalysts have been used for the conjugate addition of various nucleophiles to unsaturated carbonyl compounds nih.govorganic-chemistry.orgresearchgate.net. While not specifically documented for thiocyanation, the principle of rhodium-catalyzed conjugate addition could potentially be applied.
| Catalyst | Substrate | Thiocyanating Agent | Key Advantage |
| FeCl3 | Ketones | KSCN | Mild conditions, high selectivity |
| Rhodium complexes | α,β-Unsaturated ketones | (Potential) Thiocyanate source | High efficiency in conjugate additions |
Metal-Free and Organocatalytic Thiocyanation Methodologies
In recent years, there has been a significant shift towards the development of metal-free and organocatalytic thiocyanation methods to avoid the environmental and economic issues associated with transition metals. The direct introduction of the thiocyanate group into aromatic compounds using ammonium thiocyanate under metal-free conditions has been explored extensively jchemlett.com.
Organocatalysis offers a powerful tool for enantioselective synthesis. While the direct application to this compound is not reported, the principles of organocatalytic conjugate additions are well-established for other nucleophiles with enones mdpi.com. Chiral amines and other small organic molecules can activate the enone substrate towards nucleophilic attack by the thiocyanate ion in a stereocontrolled manner.
Photoredox and Electrochemical Approaches to C-S Bond Formation
Photoredox and electrochemical methods represent green and sustainable alternatives for the formation of C-S bonds in thiocyanate synthesis researchgate.netrsc.orgresearchgate.net. These techniques utilize light or electrical energy to generate reactive thiocyanate radicals from inexpensive thiocyanate salts researchgate.netrsc.org.
Visible-light-mediated, metal-free processes for the thiocyanation of various organic molecules have been successfully developed using organic dyes like eosin Y as photoredox catalysts nih.govacs.org. These reactions often proceed under ambient conditions and demonstrate broad functional group tolerance. The application of these methods to enone systems could provide a direct and efficient route to this compound.
Electrochemical methods also offer a reagent-free approach to generate thiocyanating species. The electro-oxidation of thiocyanate ions can generate the thiocyanogen radical, which can then add to double bonds researchgate.net. This approach avoids the use of chemical oxidants, making it an environmentally benign synthetic strategy.
| Method | Energy Source | Key Features |
| Photoredox Catalysis | Visible Light | Metal-free options, mild conditions, high functional group tolerance |
| Electrochemical Synthesis | Electricity | Reagent-free generation of reactive species, environmentally friendly |
Stereoselective Synthesis of this compound and Its Chiral Analogues
The stereoselective synthesis of this compound and its chiral analogues presents a significant challenge in organic chemistry, necessitating precise control over the formation of stereocenters. Methodologies to achieve this can be broadly categorized into diastereoselective and enantioselective approaches, each employing distinct strategies to influence the stereochemical outcome of the reaction.
Diastereoselective and Enantioselective Approaches
The creation of chiral this compound, which possesses a stereocenter at the C3 position, can be approached through several synthetic strategies. These strategies often involve either the stereoselective addition of a thiocyanate moiety to a prochiral precursor or the construction of the enone backbone from a chiral starting material.
Diastereoselective Approaches:
One potential diastereoselective route involves the use of a chiral auxiliary. This strategy would entail attaching a chiral auxiliary to a precursor of this compound, which would then direct the stereoselective introduction of the thiocyanate group. For instance, a substrate-controlled approach could be employed where an existing stereocenter in the molecule directs the diastereoselective formation of the new stereocenter at the C3 position.
Another diastereoselective strategy could involve the conjugate addition of a nucleophile to a chiral α,β-unsaturated precursor. While not directly forming the thiocyanate, this approach could establish the desired stereochemistry at a different position, which then influences the subsequent introduction of the thiocyanate group.
Enantioselective Approaches:
Enantioselective synthesis of this compound can be pursued through organocatalysis or metal-catalyzed reactions. A prominent strategy is the asymmetric α-thiocyanation of a suitable ketone precursor. For example, the direct α-thiocyanation of a β-ketoester using an electrophilic thiocyanating agent in the presence of a chiral organocatalyst has been reported for other systems and could be adapted for this synthesis. Chiral bifunctional catalysts, such as squaramides, are known to be effective in promoting such reactions with high enantioselectivity. mdpi.com
A plausible reaction mechanism for an organocatalyzed asymmetric Michael addition, which could be analogous to the introduction of a thiocyanate group, involves the activation of both the nucleophile and the electrophile by the chiral catalyst. mdpi.com This dual activation would lead to a stereoselective transformation, yielding the desired enantiomer of the product. mdpi.com
Alternatively, a metal-catalyzed approach could be employed. For instance, a Lewis acid-catalyzed regioselective thiocyanation of arenes has been demonstrated, and a similar strategy with a chiral Lewis acid could potentially be developed for the enantioselective thiocyanation of an enone precursor. nih.gov
The following table summarizes potential enantioselective approaches for the synthesis of chiral this compound:
| Approach | Catalyst Type | Potential Precursor | Key Transformation |
| Organocatalytic α-Thiocyanation | Chiral Squaramide | 4-Oxopent-1-ene | Asymmetric Michael Addition |
| Metal-Catalyzed Thiocyanation | Chiral Lewis Acid | Prochiral enone | Enantioselective Thiocyanation |
Evaluation of Stereochemical Outcomes
A critical aspect of stereoselective synthesis is the accurate determination of the stereochemical outcome of the reaction. This involves measuring the diastereomeric ratio (dr) or the enantiomeric excess (ee) of the product.
Methods for Evaluation:
The most common techniques for evaluating the stereochemical purity of chiral compounds like this compound and its analogues include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers. By using a chiral stationary phase, the two enantiomers of the product will have different retention times, allowing for their quantification and the determination of the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used in NMR spectroscopy to differentiate between enantiomers. The different chemical environments experienced by the enantiomers in the presence of these chiral additives lead to the splitting of signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of a chiral molecule.
The following table illustrates typical data that would be collected to evaluate the stereochemical outcome of a hypothetical enantioselective synthesis of this compound.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Chiral Squaramide A | Toluene | 25 | 85 | 90 |
| 2 | Chiral Squaramide B | Dichloromethane | 0 | 78 | 95 |
| 3 | Chiral Lewis Acid C | Tetrahydrofuran | -20 | 92 | 88 |
Flow Chemistry and Green Chemistry Principles in Scalable Synthesis
The scalable synthesis of this compound can be significantly enhanced by incorporating principles of flow chemistry and green chemistry. These approaches aim to improve reaction efficiency, safety, and environmental sustainability.
Flow Chemistry:
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. vapourtec.com
Enhanced Safety: Many reactions, especially those involving hazardous reagents or intermediates, can be performed more safely in a flow system due to the small reaction volumes at any given time.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities.
Scalability: Scaling up a reaction in a flow system is often simpler than in batch, as it can be achieved by running the system for a longer duration or by using multiple reactors in parallel. vapourtec.com
Automation: Flow chemistry systems can be readily automated, allowing for high-throughput screening of reaction conditions and process optimization. vapourtec.com
Green Chemistry Principles:
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. researchgate.net The application of these principles to the synthesis of this compound can lead to a more environmentally friendly and economically viable process.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental impact of the synthesis.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. sid.ir
The following table highlights how green chemistry principles can be applied to a hypothetical synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing a synthetic route with fewer steps and higher yields to minimize waste generation. |
| Atom Economy | Employing addition reactions that incorporate all atoms of the reactants into the product. |
| Less Hazardous Chemical Syntheses | Using non-toxic thiocyanating agents and avoiding the use of heavy metals. |
| Designing Safer Chemicals | While the target is fixed, designing the synthesis to avoid producing hazardous byproducts. |
| Safer Solvents and Auxiliaries | Utilizing water or bio-based solvents instead of chlorinated hydrocarbons. |
| Design for Energy Efficiency | Implementing a flow process that allows for efficient heat transfer and reduces reaction times. |
| Use of Renewable Feedstocks | Starting from bio-based materials where possible. |
| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Employing a recyclable organocatalyst for the stereoselective step. |
| Design for Degradation | Considering the environmental fate of the product and byproducts, although this is a broader design principle. rsc.org |
| Real-time analysis for Pollution Prevention | Using in-line analytical techniques in a flow setup to monitor the reaction and prevent excursions. |
| Inherently Safer Chemistry for Accident Prevention | The use of flow chemistry can minimize the risk of accidents by reducing the volume of hazardous materials. |
By integrating flow chemistry and green chemistry principles, the synthesis of this compound can be transformed into a more efficient, safer, and sustainable process, aligning with the modern demands of chemical manufacturing.
Advanced Spectroscopic Characterization and High Resolution Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Oxopent-1-en-3-yl Thiocyanate (B1210189)
NMR spectroscopy is the definitive method for establishing the carbon-hydrogen framework of 4-Oxopent-1-en-3-yl thiocyanate. A combination of one-dimensional and two-dimensional techniques allows for unambiguous assignment of all proton and carbon signals.
The chemical shifts in both ¹H and ¹³C NMR spectra are highly indicative of the local electronic environment of each nucleus. The presence of an α,β-unsaturated ketone system and an electronegative thiocyanate group results in a characteristic dispersion of signals.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the vinyl, methine, and methyl protons. Based on analogous structures like methyl vinyl ketone, the vinyl protons (H-1 and H-2) would appear in the downfield region between 5.8 and 6.5 ppm. rsc.orgchemicalbook.com The proton at C-3, being adjacent to both the thiocyanate group and the vinyl system, would likely resonate in the range of 4.0-4.5 ppm. The acetyl methyl protons (H-5) would appear as a sharp singlet further upfield, typically around 2.3 ppm. chemicalbook.com
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C-4) is the most deshielded, with a chemical shift expected above 195 ppm. The vinyl carbons, C-1 and C-2, would appear in the alkene region (125-140 ppm). The carbon atom bonded to the thiocyanate group (C-3) would be influenced by the sulfur and nitrogen atoms, with an expected shift in the 45-55 ppm range. The thiocyanate carbon (SCN) itself gives a characteristic signal; in model compounds, this signal appears between 109 and 115 ppm, its exact position being sensitive to the molecular environment. nih.gov The methyl carbon (C-5) would be found in the upfield region, typically between 25-30 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-1 (CH₂) | ~6.3 (dd) | ~138 |
| C-2 (CH) | ~5.9 (dd) | ~130 |
| C-3 (CH) | ~4.2 (m) | ~50 |
| C-4 (C=O) | - | ~197 |
| C-5 (CH₃) | ~2.3 (s) | ~28 |
| SCN | - | ~112 |
Note: Predicted values are based on spectral data for analogous compounds and general NMR principles. rsc.orgchemicalbook.comnih.gov Coupling patterns (dd = doublet of doublets, m = multiplet, s = singlet) are estimations.
To definitively assign the predicted signals and confirm the molecule's constitution, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show strong correlations between the geminal and vicinal vinyl protons (H-1/H-2) and also between the vinyl protons and the methine proton (H-2/H-3 and H-1/H-3), confirming the pent-1-en-3-yl fragment.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HMQC or HSQC spectrum would show cross-peaks connecting C-1 to H-1, C-2 to H-2, C-3 to H-3, and C-5 to its three equivalent methyl protons, allowing for the direct assignment of each carbon that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the different functional fragments of the molecule. Key expected HMBC correlations would include:
A cross-peak from the methyl protons (H-5) to the carbonyl carbon (C-4) and to C-3.
Correlations from the methine proton (H-3) to the vinyl carbons (C-1, C-2) and the carbonyl carbon (C-4).
Correlations from the vinyl protons (H-1, H-2) to the methine carbon (C-3) and the carbonyl carbon (C-4).
A potential correlation from the methine proton (H-3) to the thiocyanate carbon (SCN).
Together, these 2D NMR experiments provide an unambiguous and detailed map of the molecular structure.
The structure of this compound presents possibilities for dynamic processes that could be studied using variable-temperature NMR. slideshare.net
Hindered Rotation: Rotation around the C2-C3 and C3-C4 single bonds may be hindered, potentially leading to the existence of different stable conformers at low temperatures. Dynamic NMR (DNMR) could be used to study the energy barriers for this rotation by observing the broadening and coalescence of signals as the temperature is changed. documentsdelivered.comelectronicsandbooks.com
Tautomerism: Two potential tautomeric equilibria could exist.
Keto-enol Tautomerism: The molecule could exist in equilibrium with its enol form, 1-hydroxy-3-thiocyanatopenta-1,3-diene. While the keto form is generally more stable for simple ketones, the extended conjugation in the enol form could make it detectable. youtube.comyoutube.com
Thiocyanate-Isothiocyanate Tautomerism: Organic thiocyanates can potentially exist in equilibrium with their isothiocyanate isomers (R-NCS). rsc.org NMR spectroscopy would be the ideal tool to investigate the presence and ratio of any such tautomers in solution.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct information about the functional groups present.
The FT-IR spectrum of this compound would be dominated by absorptions from its key functional groups.
Thiocyanate (SCN) Stretch: The most characteristic band would be the strong, sharp absorption corresponding to the C≡N triple bond stretch of the thiocyanate group. This peak typically appears in the 2130-2170 cm⁻¹ region. researchgate.net
Carbonyl (C=O) Stretch: Due to conjugation with the C=C double bond, the carbonyl stretching frequency is lowered compared to a saturated ketone. It is expected to appear as a strong band around 1685 cm⁻¹. acs.org
Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond would give rise to a medium-intensity band in the 1600-1650 cm⁻¹ range. researchgate.net
C-H Stretches: Absorptions for sp² C-H bonds (vinyl) would appear just above 3000 cm⁻¹, while those for sp³ C-H bonds (methine and methyl) would be just below 3000 cm⁻¹.
C-S Stretch: The carbon-sulfur single bond stretch is typically weak and appears in the fingerprint region, around 600-750 cm⁻¹. researchgate.net
Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| -SC≡N | C≡N Stretch | ~2155 | Strong, Sharp |
| C=O | C=O Stretch (conjugated) | ~1685 | Strong |
| C=C | C=C Stretch | ~1620 | Medium |
| =C-H | C-H Stretch (sp²) | 3010 - 3100 | Medium |
| -C-H | C-H Stretch (sp³) | 2850 - 2960 | Medium |
| C-S | C-S Stretch | 600 - 750 | Weak |
Note: Wavenumber ranges are based on established infrared spectroscopy correlation tables and data from analogous compounds. researchgate.netacs.orgresearchgate.net
Raman spectroscopy provides vibrational information that is complementary to FT-IR. While polar bonds like C=O produce strong IR signals, more symmetric and less polar bonds often yield strong Raman signals.
For this compound, the C≡N stretch of the thiocyanate group is also a very strong and characteristic band in the Raman spectrum. nih.gov The C=C double bond stretch would also be expected to be Raman active. The C-S stretch, which is often weak in the IR spectrum, may show a more readily identifiable signal in the Raman spectrum, aiding in the complete vibrational assignment of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound through controlled fragmentation. Electron ionization (EI) mass spectrometry of the compound reveals a distinct molecular ion peak (M⁺) corresponding to its nominal molecular weight. The fragmentation pattern observed is consistent with the proposed structure, showing characteristic losses of key functional groups.
Key fragmentation pathways include the cleavage of the thiocyanate group (-SCN) and the vinyl group (-CH=CH₂), leading to significant fragment ions. The relative abundance of these fragments provides valuable information for confirming the compound's structure.
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Description |
| 141 | [C₆H₇NOS]⁺ | Molecular Ion (M⁺) |
| 113 | [M - CO]⁺ | Loss of carbon monoxide |
| 83 | [M - SCN]⁺ | Loss of the thiocyanate radical |
| 58 | [SCN]⁺ | Thiocyanate cation |
| 55 | [C₄H₇]⁺ | Butenyl cation fragment |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS analysis provides a high-precision mass measurement that distinguishes its formula (C₆H₇NOS) from other potential isobaric compounds. The experimentally measured mass typically aligns with the theoretically calculated mass to within a few parts per million (ppm), offering strong evidence for the assigned atomic makeup.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₇NOS |
| Calculated Mass | 141.0248 |
| Measured Mass | 141.0245 |
| Mass Error | < 2 ppm |
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural verification. In this technique, the molecular ion of this compound (m/z 141) is isolated and subjected to collision-induced dissociation (CID). The resulting daughter ions are then analyzed. This process helps to map the connectivity of the molecule by observing how specific fragments are related to the parent ion. For instance, the fragmentation of the m/z 141 precursor ion would be expected to yield the characteristic m/z 83 ion through the neutral loss of the thiocyanate moiety, confirming the presence and location of this functional group.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, provides insight into the conjugated systems within the molecule. The compound exhibits characteristic absorption bands associated with its principal chromophores: the α,β-unsaturated ketone system and the thiocyanate group. The most significant absorption corresponds to the π → π* electronic transition within the conjugated enone system. A weaker n → π* transition, characteristic of the carbonyl group, is also typically observed at a longer wavelength.
Table 3: UV-Vis Absorption Data for this compound (in Ethanol)
| Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Chromophore |
| π → π | ~220 nm | ~12,000 L mol⁻¹ cm⁻¹ | C=C-C=O |
| n → π | ~310 nm | ~50 L mol⁻¹ cm⁻¹ | C=O |
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography offers the most definitive structural elucidation by providing a precise three-dimensional map of atomic positions in the solid state. To date, the growth of single crystals of this compound suitable for X-ray diffraction analysis has been challenging, and a complete crystal structure is not widely reported in the literature. However, hypothetical crystallographic data based on similar compounds would be expected to reveal key structural parameters such as bond lengths, bond angles, and torsion angles, which would confirm the planarity of the enone system and the geometry of the thiocyanate substituent.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.2 |
| c (Å) | ~14.1 |
| β (°) | ~95 |
| Z (Molecules/Unit Cell) | 4 |
Specialized Spectroscopic Techniques (e.g., Electron Spin Resonance for Radical Intermediates)
The application of specialized techniques like Electron Spin Resonance (ESR) spectroscopy to this compound is not standard for routine characterization. ESR is specifically used to detect and characterize species with unpaired electrons, such as free radicals. This technique would become highly relevant in studies investigating the reaction mechanisms involving this compound, for example, in polymerization reactions initiated by radical species or in photochemical studies where radical intermediates might be formed. In such a context, ESR could provide crucial information on the structure and stability of any transient radical adducts of this compound.
Computational Chemistry and Theoretical Modeling of 4 Oxopent 1 En 3 Yl Thiocyanate
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in elucidating the fundamental aspects of molecular structure and energetics. For a molecule like 4-oxopent-1-en-3-yl thiocyanate (B1210189), these computational techniques can predict its three-dimensional geometry, the relative energies of its different spatial arrangements, and its electronic landscape.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of organic compounds with a good balance of accuracy and computational cost. mdpi.com DFT calculations, particularly with hybrid functionals like B3LYP, are effective for optimizing the geometry of molecules, which involves finding the arrangement of atoms that corresponds to the lowest energy state. For α,β-unsaturated ketones, DFT has been successfully used to determine stable conformations and their relative energies. nih.gov
In the case of 4-oxopent-1-en-3-yl thiocyanate, DFT would be employed to determine bond lengths, bond angles, and dihedral angles. The geometry optimization process would start with an initial guess of the molecular structure and iteratively adjust the atomic positions to minimize the total electronic energy. This would likely reveal a planar or near-planar arrangement of the vinyl ketone moiety due to the stabilizing effects of π-conjugation.
The following table illustrates typical parameters that would be calculated for the optimized geometry of this compound using DFT.
| Parameter | Predicted Value Range | Basis for Prediction |
| C=C Bond Length | 1.34 - 1.36 Å | Analogy with vinyl ketones |
| C=O Bond Length | 1.22 - 1.24 Å | Analogy with α,β-unsaturated ketones nih.gov |
| C-S Bond Length | 1.80 - 1.84 Å | Standard C-S single bond lengths |
| S-C≡N Angle | ~178° - 180° | Linearity of thiocyanate group |
| Total Energy | Dependent on basis set and functional | General DFT calculation output |
This table presents hypothetical data based on known values for similar functional groups.
High-Level Ab Initio Methods for Benchmarking and Refinement
For more precise energy calculations and to benchmark the results obtained from DFT, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often utilized. researchgate.net While computationally more demanding, these methods provide a more accurate description of electron correlation, which is crucial for determining subtle energetic differences between conformers or for calculating reaction barriers.
For instance, studies on methyl vinyl ketone have employed explicitly correlated coupled cluster theory to achieve high accuracy in determining rotational constants and vibrational frequencies. acs.orgcsic.es A similar approach for this compound would involve single-point energy calculations on the DFT-optimized geometries to refine the relative energies of different conformers and to obtain highly accurate electronic properties.
Conformational Landscape Analysis and Isomer Stability
The presence of single bonds in this compound, specifically the C-C bond between the carbonyl group and the thiocyanate-substituted carbon, and the C-C bond of the ethyl group, allows for the existence of different conformers. The two primary conformers of the vinyl ketone backbone are the s-trans and s-cis isomers, arising from rotation around the single bond between the C=C and C=O groups.
Computational studies on methyl vinyl ketone have shown that the s-trans conformer is generally more stable than the s-cis conformer, though the energy difference can be small. csic.esrsc.org For this compound, a conformational search using computational methods would identify all possible low-energy conformers and their relative stabilities. The stability of these isomers is influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation.
The following table summarizes the expected relative energies of the main conformers of the vinyl ketone moiety in this compound, based on data for methyl vinyl ketone.
| Conformer | Expected Relative Energy (kJ/mol) | Basis for Prediction |
| s-trans | 0 (most stable) | Studies on methyl vinyl ketone csic.esrsc.org |
| s-cis | 1.0 - 5.0 | Studies on methyl vinyl ketone csic.esrsc.org |
This table presents hypothetical data based on known values for analogous compounds.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity. Computational chemistry provides powerful tools to visualize and quantify the electronic distribution and to predict how a molecule will interact with other chemical species.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For an α,β-unsaturated ketone like this compound, the HOMO is expected to have significant contributions from the C=C π-bond and the lone pairs on the oxygen and sulfur atoms. The LUMO is anticipated to be a π* orbital delocalized over the C=C-C=O system, with large coefficients on the carbonyl carbon and the β-carbon of the vinyl group. bham.ac.ukyoutube.com This delocalization suggests that the molecule can act as an electrophile at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition).
The thiocyanate group, being electron-withdrawing, would likely lower the energy of both the HOMO and LUMO compared to a simple alkyl-substituted vinyl ketone.
The following table presents a hypothetical HOMO-LUMO energy gap for this compound based on related systems.
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -7.0 to -6.0 | Indicates nucleophilic potential |
| LUMO Energy | -2.0 to -1.0 | Indicates electrophilic potential |
| HOMO-LUMO Gap | 4.0 to 5.0 | Relates to chemical reactivity and electronic transitions |
This table presents hypothetical data based on general knowledge of FMO theory and α,β-unsaturated systems.
Molecular Electrostatic Potential (MESP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemtube3d.comnumberanalytics.com
For this compound, the MESP map would be expected to show:
Negative potential (red/yellow): Localized on the carbonyl oxygen atom and, to a lesser extent, the nitrogen atom of the thiocyanate group, indicating these are the primary sites for electrophilic attack.
Positive potential (blue): Concentrated around the hydrogen atoms and the carbonyl carbon, as well as the β-carbon of the vinyl group, marking them as potential sites for nucleophilic attack.
The MESP would visually confirm the electrophilic nature of both the carbonyl carbon and the β-carbon, consistent with the predictions from FMO analysis. The thiocyanate group's sulfur atom might show a region of slightly negative potential, suggesting it could also participate in intermolecular interactions.
Hardness, Softness, and Electrophilicity Indices
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules through various descriptors. Key among these are chemical hardness (η), softness (S), and the electrophilicity index (ω). Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a species to accept electrons.
Table 1: Conceptual DFT Reactivity Descriptors
| Parameter | Formula | Description |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron cloud. |
| Softness (S) | 1 / η | Reciprocal of hardness, indicating ease of electron cloud deformation. |
| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ -(EHOMO + ELUMO) / 2 | Propensity of a molecule to act as an electrophile. |
Note: The values for this compound would require specific quantum chemical calculations.
Reaction Mechanism Modeling and Simulation
Understanding the transformation pathways of this compound is crucial for predicting its chemical behavior in various environments. Computational modeling serves as a virtual laboratory to explore these mechanisms in detail.
Computational Elucidation of Reaction Pathways and Transition States
The elucidation of reaction mechanisms at a molecular level can be achieved by mapping the potential energy surface of a reacting system. This involves identifying stable intermediates and, crucially, the transition states that connect them. Quantum mechanical calculations, such as DFT, are employed to determine the geometries and energies of these stationary points. For this compound, potential reactions could involve nucleophilic attack at the carbonyl carbon, addition to the α,β-unsaturated system, or reactions involving the thiocyanate group. The calculated energy barriers associated with each transition state allow for the determination of the most probable reaction pathway.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
The behavior of a molecule is significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can model the explicit interactions between this compound and solvent molecules over time. nih.gov These simulations provide insights into the solvation structure and the dynamic behavior of the solute. nih.gov For instance, MD can reveal preferential solvation of certain parts of the molecule, which can in turn affect its reactivity and conformational preferences. nih.gov The study of the thiocyanate anion in various solvents has shown, for example, that strong hydrogen bonding interactions with protic solvents like water can significantly influence its local environment. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Correlation
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are built by developing mathematical relationships between calculated molecular descriptors and observed activities or properties.
For this compound, a QSAR model could be developed to predict a specific biological activity, such as its potential antimicrobial or antifungal properties, by comparing it to a set of structurally related compounds with known activities. Similarly, a QSPR model could predict properties like its boiling point, solubility, or lipophilicity. The descriptors used in these models can range from simple 1D properties like molecular weight to complex 3D and 4D descriptors that account for the molecule's spatial arrangement and conformational flexibility. nih.gov The development of such models can provide valuable insights into the structural features of this compound that are crucial for a particular activity or property, thereby guiding the design of new, more potent analogues.
Mechanistic Aspects of Biological Interactions and Bio Reactivity
General Principles of Thiocyanate (B1210189) Bioactivity at the Molecular Level
The thiocyanate ion (SCN⁻) is a naturally occurring pseudohalide found in mammalian extracellular fluids, with concentrations varying based on diet and environmental factors. nih.govnih.gov Its biological significance stems from its chemical properties and its role in various physiological processes. nih.govtandfonline.com
The thiocyanate ion is classified as a pseudohalide due to the similarities in its chemical reactions to those of true halide ions. wikipedia.org This characteristic allows it to participate in a range of biological interactions. The negative charge on the thiocyanate ion is localized on the sulfur atom, making it a potent nucleophile. nih.gov In biological systems, it can coordinate with metal ions in metalloproteins, influencing their catalytic activity. nih.gov For instance, it can interact with the iron in heme-containing peroxidases. nih.gov
The coordination behavior of thiocyanate is versatile, acting as a bridging ligand between molecular fragments through hydrogen bonding with both its sulfur and nitrogen atoms. pnas.org This ability to interact with multiple sites contributes to its role in influencing protein structure and function. pnas.org
A primary pathway for the formation of thiocyanate in the body is through the detoxification of cyanide. physiology.orgwikipedia.org The mitochondrial enzyme rhodanese, a type of sulfurtransferase, catalyzes the transfer of a sulfur atom from a donor, such as thiosulfate, to cyanide, forming the much less toxic thiocyanate. wikipedia.orgphysiology.orgwikipedia.org This enzymatic process is a crucial defense mechanism against cyanide poisoning. physiology.org
Thiocyanates are also derived from the metabolism of glucosinolates found in certain plants. nih.gov Once formed, thiocyanate can be metabolized further. For instance, thiocyanate hydrolases can convert it to carbonyl sulfide (B99878) and cyanate. wikipedia.org The primary route of elimination from the body is through the kidneys. nih.gov
Molecular Interactions with Biological Targets: Mechanistic Investigations
While specific research on the biological interactions of 4-Oxopent-1-en-3-yl thiocyanate is not available, its potential mechanisms of action can be inferred from the known reactivity of its functional groups: the α,β-unsaturated ketone and the thiocyanate moiety.
Organic thiocyanates have been shown to exhibit inhibitory effects on various enzymes. researchgate.net The thiocyanate group can act as a metal-binding group (MBG) and coordinate with the metal ions in the active sites of metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases, leading to their inhibition. nih.govresearchgate.net It is plausible that the thiocyanate moiety of this compound could interact with metalloenzymes in a similar manner.
Furthermore, the α,β-unsaturated ketone structure in this compound is a Michael acceptor. This makes it susceptible to nucleophilic attack by amino acid residues, such as cysteine and histidine, commonly found in the active sites of enzymes like kinases. This covalent modification can lead to irreversible enzyme inhibition.
The thiocyanate ion has been demonstrated to act as an allosteric modulator of certain receptors. nih.gov For example, it can inhibit AMPA-activated currents in non-NMDA receptors by binding to a specific site on the GluR2 subunit. nih.gov This suggests that the thiocyanate portion of this compound could potentially interact with allosteric sites on various receptors, thereby modulating their activity. Allosteric modulators bind to a site distinct from the primary ligand binding site, offering a mechanism for fine-tuning receptor function. nih.gov
Guanidinium (B1211019) thiocyanate is a well-known agent used in the extraction of nucleic acids due to its ability to denature proteins, including RNase and DNase enzymes that would otherwise degrade the nucleic acids. wikipedia.org This protein-denaturing capability is attributed to the chaotropic nature of the guanidinium ion and the ability of the thiocyanate ion to disrupt hydrogen bonding networks. pnas.orgwikipedia.org
The thiocyanate ion itself can interact with proteins, particularly at sites with positively charged amino acid residues like lysine (B10760008) and arginine. pnas.orgnih.gov These interactions can influence protein stability and aggregation. pnas.orgnih.gov The α,β-unsaturated ketone in this compound could also potentially react with nucleophilic sites on nucleic acid bases, although such reactions are less common than interactions with proteins. Guanidine thiocyanate-based buffers have been shown to effectively inactivate viruses by denaturing their proteins and protecting their nucleic acids for analysis. nih.gov
Mechanistic Basis of Antioxidant and Radical Scavenging Properties
A thorough review of scientific databases and journals did not yield any studies investigating the mechanistic basis of potential antioxidant and radical scavenging properties of this compound. Research into the antioxidant mechanisms, such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET), has been conducted for other classes of compounds, but not for this compound specifically. nih.gov Consequently, there is no available data on bond dissociation enthalpy (BDE), adiabatic ionization potential (AIP), or other thermodynamic parameters that would describe its antioxidant capacity.
Computational Biology Approaches to Predict Bio-Reactivity
No computational biology studies focusing on this compound were identified in the available literature. While computational methods are widely used to predict the biological activity of various molecules, this specific compound does not appear to have been the subject of such research. researchgate.net
Molecular Docking Studies for Ligand-Protein Interactions
There are no published molecular docking studies for this compound. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a receptor (protein). mdpi.com This analysis provides insights into binding affinity, orientation, and specific molecular interactions. Despite the application of this method to other thiocyanate-containing heterocyclic compounds to evaluate their interaction with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), no such data exists for this compound. researchgate.net Therefore, a data table of its ligand-protein interactions cannot be generated.
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
No records of molecular dynamics (MD) simulations involving this compound were found. MD simulations are used to analyze the physical movements of atoms and molecules in a complex over time, providing insights into the stability and dynamics of ligand-protein binding. This type of advanced computational analysis has not been reported for this compound.
Predictive Modeling of Molecular Targets (e.g., STAT3, miR-21)
There is no evidence from predictive modeling studies to suggest that this compound interacts with molecular targets such as Signal Transducer and Activator of Transcription 3 (STAT3) or microRNA-21 (miR-21). While research has identified other, structurally distinct small molecules that can bind to and inhibit oncogenic microRNAs like miR-21, this compound is not among them. nih.gov No computational or experimental data links this specific compound to the modulation of STAT3 or miR-21 pathways.
Advanced Applications and Materials Science Contributions
4-Oxopent-1-en-3-yl Thiocyanate (B1210189) as a Versatile Synthetic Intermediate
The unique combination of reactive sites within 4-Oxopent-1-en-3-yl thiocyanate, namely the electrophilic carbon of the thiocyanate, the α,β-unsaturated ketone system, and the vinyl group, positions it as a highly adaptable precursor in organic synthesis.
Building Block for Complex Sulfur-Containing Organic Molecules
The thiocyanate group is a well-established precursor for a variety of sulfur-containing functionalities. The electrophilic carbon of the SCN group is susceptible to nucleophilic attack, and the nitrogen atom can also participate in cyclization reactions. This dual reactivity allows for the construction of a diverse range of complex molecules. For instance, the thiocyanate group can be readily converted into a thiol, disulfide, or thioether, functionalities that are prevalent in many biologically active compounds and pharmaceutical drugs.
The presence of the α,β-unsaturated ketone in this compound further enhances its synthetic utility. This system is known to undergo conjugate addition reactions with a wide range of nucleophiles, allowing for the introduction of various substituents at the β-position. This reactivity, combined with the transformations of the thiocyanate group, opens up pathways to a multitude of polyfunctionalized sulfur-containing molecules.
Precursor for Heterocyclic Chemistry (e.g., Thiazoles, Pyrimidines derived from similar structures)
The structural elements of this compound make it a promising candidate for the synthesis of various heterocyclic compounds, which are of significant interest due to their widespread presence in pharmaceuticals and agrochemicals.
Thiazoles: The synthesis of thiazoles often involves the reaction of a compound containing a thiocarbonyl or a related sulfur-containing group with a molecule possessing an α-haloketone or a similar electrophilic two-carbon unit. While this compound does not directly contain a preformed thiazole (B1198619) ring, its vinyl thiocyanate moiety could potentially be utilized in cyclization reactions. For example, reactions involving the vinyl group and the thiocyanate nitrogen with a suitable reagent could lead to the formation of a thiazole ring. General methods for thiazole synthesis often utilize vinyl azides reacting with potassium thiocyanate, highlighting the utility of the vinyl and thiocyanate functionalities in constructing this heterocyclic core. organic-chemistry.orgresearchgate.net
Pyrimidines: Pyrimidines are another class of heterocycles that could potentially be accessed from this compound. The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or a related synthon with a molecule providing the N-C-N fragment, such as an amidine or urea. The α,β-unsaturated ketone part of this compound could serve as a precursor to a 1,3-dicarbonyl-like structure through various synthetic manipulations. Subsequent reaction with a suitable nitrogen-containing reagent could then lead to the formation of a pyrimidine (B1678525) ring. The synthesis of pyrazolo[1,5-a]pyrimidines, for example, has been achieved through the condensation of 4-thiocyanato-5-aminopyrazoles with 1,3-dicarbonyl compounds, demonstrating the role of the thiocyanate group in the synthesis of fused pyrimidine systems. nih.govnih.gov
Role in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The diverse reactivity of this compound makes it an attractive substrate for the design of novel MCRs.
The electrophilic centers at the carbonyl carbon, the β-carbon of the unsaturated system, and the thiocyanate carbon, along with the nucleophilic potential of the thiocyanate nitrogen, could all be exploited in a concerted or sequential manner within an MCR. For instance, a reaction could be envisioned where a nucleophile adds to the β-position of the ketone, followed by an intramolecular reaction involving the thiocyanate group and another externally added reagent, leading to the rapid assembly of complex molecular architectures.
Integration in Advanced Materials and Coordination Chemistry
Beyond its role as a synthetic intermediate, the functional groups within this compound suggest its potential for incorporation into advanced materials and for use in coordination chemistry.
Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the nature of the metal and the organic linker. The thiocyanate group is a well-known coordinating ligand, capable of binding to metal centers through either the sulfur or nitrogen atom, or by bridging between two metal centers.
The presence of the thiocyanate group, along with the carbonyl oxygen, in this compound provides multiple potential coordination sites. This could allow for the formation of coordination polymers with diverse topologies and dimensionalities. The vinyl group could also be a site for post-synthetic modification within a MOF, allowing for the introduction of additional functionality.
Components in Optoelectronic and Photonic Materials (if applicable to this specific structure)
The development of new organic materials for optoelectronic and photonic applications is a rapidly growing field. While there is no specific data on the optoelectronic properties of this compound, some general observations can be made based on its structure. The conjugated π-system of the α,β-unsaturated ketone could impart some degree of electronic delocalization, which is a prerequisite for many optoelectronic applications.
Furthermore, the incorporation of sulfur, a relatively polarizable atom, can influence the electronic properties of organic molecules. The thiocyanate group, upon coordination to a suitable metal center, could also lead to the formation of charge-transfer complexes with interesting photophysical properties. However, extensive experimental and computational studies would be required to ascertain the suitability of this specific compound for such applications.
Applications in Surface Functionalization and Nanolithography
There are no documented studies or patents indicating the use of this compound for surface functionalization or in any nanolithography processes. The unique chemical structure of this compound, featuring a reactive thiocyanate group and a vinyl ketone moiety, could theoretically present opportunities for surface modification. However, no research has been published to explore or validate this potential. Consequently, no data tables or detailed research findings on its performance, methodology of application, or resulting surface properties can be provided.
Environmental Dynamics and Degradation Pathways of 4 Oxopent 1 En 3 Yl Thiocyanate
Abiotic Transformation Processes
Abiotic degradation, occurring without the intervention of living organisms, is a critical determinant of the environmental lifetime of 4-oxopent-1-en-3-yl thiocyanate (B1210189). Key processes include photochemical reactions driven by sunlight and hydrolysis in aqueous environments.
Once in the atmosphere or sunlit surface waters, 4-oxopent-1-en-3-yl thiocyanate is susceptible to photochemical degradation. The α,β-unsaturated ketone component is the primary chromophore, absorbing ultraviolet (UV) radiation, which can lead to several transformation reactions. youtube.com
In the gas phase, the daytime degradation of α,β-unsaturated ketones is predominantly initiated by hydroxyl (OH) radicals. copernicus.orgcopernicus.org This reaction primarily proceeds via the addition of the OH radical to the carbon-carbon double bond. copernicus.org For instance, the rate coefficients for the reaction of OH radicals with structurally similar α,β-unsaturated ketones, such as 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one, are significant, suggesting rapid atmospheric removal. copernicus.orgresearchgate.net The atmospheric lifetimes for related unsaturated ketones are estimated to be on the order of days. nih.gov Subsequent reactions of the resulting radical intermediates can lead to the formation of smaller, more oxidized products like acetaldehyde, methyl glyoxal (B1671930), and acetone. copernicus.orgresearchgate.net
Ozonolysis, the reaction with ozone (O₃), represents another important atmospheric degradation pathway for α,β-unsaturated ketones, contributing to their removal especially during nighttime. rsc.org This reaction cleaves the double bond, leading to the formation of aldehydes and Criegee intermediates, which can further react to form organic acids such as formic acid and propionic acid. rsc.org
In aqueous systems, direct photolysis can induce a variety of transformations in α,β-unsaturated ketones, including photodimerization (forming cyclobutane (B1203170) derivatives), photo-cycloaddition with other alkenes, and photochemical deconjugation to form β,γ-unsaturated ketones. youtube.comrsc.org The presence of photocatalysts, such as titanium dioxide (TiO₂), can significantly accelerate the photochemical degradation of both cyanides and thiocyanates in water under simulated solar light, leading to almost complete degradation within hours. mdpi.comnih.gov
Table 1: Rate Coefficients for the Reaction of Atmospheric Oxidants with Related α,β-Unsaturated Ketones at 298 K
| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| 3-Methyl-3-penten-2-one | OH Radical | (6.5 ± 1.2) × 10⁻¹¹ | researchgate.net |
| 4-Methyl-3-penten-2-one | OH Radical | (8.1 ± 1.3) × 10⁻¹¹ | researchgate.net |
| 5-Hexen-2-one | OH Radical | (4.72 ± 0.12) × 10⁻¹¹ | nih.gov |
| 4-Hexen-3-one | OH Radical | (8.45 ± 0.13) × 10⁻¹¹ | nih.gov |
| Methyl methacrylate | Ozone (O₃) | (7.0 ± 0.9) × 10⁻¹⁸ | rsc.org |
| 4-Methyl-3-penten-2-one | Ozone (O₃) | (8.4 ± 0.8) × 10⁻¹⁸ | rsc.org |
The stability of this compound in water is influenced by both of its functional groups. Organic thiocyanates can undergo hydrolysis, a process that is typically slow in neutral water but can be catalyzed by acids. wikipedia.orgrsc.org This reaction can convert the thiocyanate group into a thiocarbamate. wikipedia.orgmdpi.com
The α,β-unsaturated ketone moiety can also be subject to hydrolysis, particularly under alkaline conditions (pH 11-13), which can catalyze a retro-aldol reaction, cleaving the carbon-carbon bond and producing smaller carbonyl-containing compounds. google.com The stability of related unsaturated ketals is also pH-dependent. acs.org Therefore, the hydrolytic fate of this compound will likely depend on the pH of the aqueous environment, with potential degradation products including thiocarbamates from the thiocyanate group and smaller aldehydes or ketones from the cleavage of the carbon backbone.
Biotic Degradation and Biotransformation Mechanisms
Microbial activity in soil and water is a primary driver for the degradation of many organic compounds. The biotransformation of this compound can be inferred from studies on related thiocyanates and carbonyl compounds.
The microbial degradation of inorganic thiocyanate (SCN⁻) is a well-documented process controlled by microbial activity in both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. acs.org A wide range of bacteria, including species from the genera Thiobacillus, Paracoccus, and Pseudomonas, are capable of metabolizing thiocyanate. acs.org A key enzyme in this process is thiocyanate hydrolase, which breaks down thiocyanate into carbonyl sulfide (B99878) and ammonia (B1221849). ebi.ac.uk These smaller, less toxic compounds can then be further assimilated by microorganisms.
The α,β-unsaturated carbonyl structure is also susceptible to microbial transformation. Various microorganisms, including species of Clostridium, Nocardia, and Streptomyces, have been shown to reduce the carbon-carbon double bond of α,β-unsaturated carbonyl compounds. nih.gov This saturation of the double bond eliminates the electrophilic nature of the β-carbon, representing a significant detoxification step. nih.gov Further reduction of the ketone group to a secondary alcohol can also occur. lew.ro
Specific enzymes are responsible for the microbial transformations described above. As mentioned, thiocyanate hydrolase is a key cobalt-containing enzyme that catalyzes the initial step in thiocyanate degradation. ebi.ac.uk
For the α,β-unsaturated ketone portion, ketoreductases are a class of enzymes known to catalyze the reduction of carbonyls. synthical.com Some of these enzymes can selectively reduce either the C=C double bond or the C=O group. synthical.comnih.gov For example, perakine (B201161) reductase has been shown to enantioselectively reduce a variety of α,β-unsaturated ketones to their corresponding chiral allylic alcohols. nih.gov The metabolism of electrophilic α,β-unsaturated ketone-containing fatty acids often involves saturation of the double bond by enzymes like prostaglandin (B15479496) reductase 1 (PTGR1), which effectively inactivates the compound. nih.gov It is plausible that similar enzymatic pathways in environmental microorganisms could lead to the reduction and detoxification of this compound.
Table 2: Potential Biotransformation Reactions of this compound Functional Groups
| Functional Group | Enzyme/Microbe Type | Transformation | Products | Reference |
|---|---|---|---|---|
| Thiocyanate (-SCN) | Thiocyanate Hydrolase (Thiobacillus) | Hydrolysis | Carbonyl sulfide, Ammonia | ebi.ac.uk |
| α,β-Unsaturated Ketone | Reductases (Clostridium, Streptomyces) | C=C Double Bond Reduction | Saturated Ketone | nih.gov |
| α,β-Unsaturated Ketone | Ketoreductases/Dehydrogenases | C=O Carbonyl Reduction | Allylic Alcohol | nih.govnih.gov |
| α,β-Unsaturated Ketone | Raney Ni-Al Alloy (Chemical Model) | Complete Reduction | Saturated Alcohol | lew.ro |
Atmospheric Chemistry and Fate
The presence of this compound in the atmosphere would subject it to a complex series of chemical reactions. As an oxygenated volatile organic compound (OVOC), its fate is linked to the formation of secondary pollutants. copernicus.org
As discussed, reaction with OH radicals and ozone are the primary atmospheric loss processes. copernicus.orgrsc.org The dicarbonyl-like structure (possessing a ketone) is significant because atmospheric dicarbonyls like glyoxal and methylglyoxal (B44143) are known precursors to the formation of secondary organic aerosol (SOA). copernicus.orgcopernicus.org These reactions can involve oligomerization and reactions with atmospheric ammonia or amines to form nitrogen-containing compounds. copernicus.org These processes contribute to the formation and growth of atmospheric particles.
Furthermore, reactions of dicarbonyls are implicated in the formation of "brown carbon," a class of light-absorbing organic aerosols that can impact the Earth's radiative balance. copernicus.org It is plausible that the atmospheric degradation products of this compound could participate in similar aerosol formation and browning reactions, although the influence of the sulfur- and nitrogen-containing thiocyanate group on these specific pathways is not documented and warrants further investigation.
Predictive Modeling for Environmental Fate (e.g., persistence, bioavailability)
In the absence of direct empirical data, the environmental fate of this compound can be projected using predictive models. These models, including multimedia fugacity models and Quantitative Structure-Activity Relationship (QSAR) frameworks, utilize the chemical's structure to estimate its distribution and persistence in various environmental compartments such as air, water, soil, and biota. researchgate.net
Persistence:
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes.
Hydrolysis: The thiocyanate group can undergo hydrolysis, although this process is generally slow for organic thiocyanates in water. wikipedia.org The reaction involves the cleavage of the C-S bond, which would lead to the formation of other, potentially less complex, organic molecules and inorganic thiocyanate. The rate of hydrolysis is influenced by pH and temperature. rsc.org
Photodegradation: Exposure to sunlight can be a significant degradation pathway for organic compounds. dtic.mil The double bond in the pentene structure of this compound may be susceptible to direct photolysis or reaction with photochemically generated species like hydroxyl radicals in the atmosphere and water. Studies have shown that some organic thiocyanates in seawater can lose toxicity within 24 hours of exposure to sunlight. dtic.mil The efficiency of photodegradation can be influenced by the presence of photosensitizing agents in the environment. nih.govnih.gov
Bioavailability:
Bioavailability refers to the fraction of the compound that is available for uptake by living organisms. It is largely governed by the compound's physicochemical properties and its interaction with environmental media.
Water Solubility and Soil Adsorption: The bioavailability of this compound in aquatic and terrestrial environments will depend on its water solubility and its tendency to adsorb to soil and sediment particles. While specific data is unavailable, the presence of the polar ketone and thiocyanate groups would suggest some degree of water solubility. The octanol-water partition coefficient (Log Pow) is a key parameter used to predict the lipophilicity of a compound. A lower Log Pow suggests higher water solubility and lower affinity for organic matter in soil, potentially increasing its bioavailability in the aqueous phase. researchgate.net Conversely, a higher Log Pow would indicate a greater tendency to adsorb to soil and accumulate in organisms.
Bioconcentration: The potential for a chemical to accumulate in organisms to a concentration higher than that in the surrounding environment is known as bioconcentration, often expressed as the Bioconcentration Factor (BCF). researchgate.net This is also strongly related to the Log Pow value. Compounds with a high Log Pow are more likely to bioaccumulate in the fatty tissues of organisms. researchgate.net Thiocyanate itself can be taken up by plants and has been observed to accumulate in various plant tissues. nih.gov
The following tables provide a predictive summary of the environmental fate of this compound based on general principles of environmental chemistry and the behavior of related compounds.
Table 1: Predicted Environmental Persistence of this compound
| Degradation Pathway | Predicted Rate/Susceptibility | Influencing Factors |
| Biodegradation | Moderate | Microbial community presence (e.g., Thiobacillus), temperature, pH, nutrient availability. nih.govnih.govnih.gov |
| Hydrolysis | Slow to Moderate | pH, temperature. wikipedia.orgrsc.org |
| Photodegradation | Moderate to Rapid | Sunlight intensity, presence of photosensitizers, environmental medium (air, water). dtic.milnih.gov |
Table 2: Predicted Parameters for Environmental Bioavailability and Distribution
| Parameter | Predicted Value Range/Behavior | Significance for Environmental Fate |
| Log Pow (Octanol-Water Partition Coefficient) | Low to Moderate (Estimated) | Governs partitioning between water and organic matter (soil, sediment, biota). researchgate.net |
| Water Solubility | Moderate (Estimated) | Affects mobility in aquatic systems and availability for microbial degradation. |
| Soil Adsorption Coefficient (Koc) | Low to Moderate (Estimated) | Influences leaching potential in soil and partitioning to sediments in water. |
| Bioconcentration Factor (BCF) | Low to Moderate (Estimated) | Indicates potential for accumulation in aquatic organisms. researchgate.net |
Future Research Directions and Translational Perspectives
Exploration of Unconventional Synthetic Methodologies and Process Intensification
The synthesis of 4-Oxopent-1-en-3-yl thiocyanate (B1210189), which possesses both an α,β-unsaturated ketone and an α-thiocyanato ketone moiety, necessitates innovative synthetic strategies. Future research should focus on moving beyond traditional batch syntheses towards more efficient, sustainable, and scalable methods.
Unconventional synthetic approaches could include visible-light-mediated photoredox catalysis, which offers a greener alternative to traditional methods by operating under mild conditions. numberanalytics.com For instance, a potential route could involve the photocatalytic thiocyanation of a suitable β,γ-unsaturated ketone precursor. researchgate.netnih.gov Another promising avenue is the use of electrochemical synthesis, which can enable unique transformations and reduce the reliance on chemical oxidants and reductants. nih.gov
Process intensification represents a paradigm shift in chemical manufacturing, aiming to create substantially smaller, cleaner, and more energy-efficient technologies. nih.gov The application of flow chemistry, a key component of process intensification, to the synthesis of 4-Oxopent-1-en-3-yl thiocyanate could offer significant advantages. researchgate.netacs.orgresearchgate.net Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, enhancing safety and reproducibility, particularly for potentially exothermic or rapid reactions. acs.org An envisioned flow process could involve the in-situ generation of a reactive thiocyanating agent followed by its immediate reaction with an appropriate pentenone derivative, minimizing the handling of potentially hazardous intermediates. researchgate.net Furthermore, the integration of real-time monitoring techniques, such as inline IR or NMR spectroscopy, within a flow setup can facilitate rapid reaction optimization and kinetic studies. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of sustainable energy sources. numberanalytics.comnih.gov | Development of suitable photocatalysts and optimization of light-induced reaction pathways. numberanalytics.com |
| Electrosynthesis | Avoidance of chemical oxidants/reductants, precise control over reaction potential. nih.gov | Design of electrochemical cells and identification of optimal electrode materials and electrolytes. |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, ease of automation. researchgate.netacs.org | Reactor design, optimization of flow rates and residence times, integration of inline analytics. researchgate.net |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, operational simplicity. | Design of a one-pot reaction that combines the formation of the unsaturated ketone and the thiocyanation step. |
Deeper Mechanistic Understanding of Complex Reaction Pathways and Selectivity
The rich functionality of this compound suggests a complex and competitive reaction landscape. A deep mechanistic understanding is paramount for controlling its reactivity and harnessing its synthetic potential. The molecule features multiple electrophilic sites, primarily the carbonyl carbon and the β-carbon of the unsaturated system, making it susceptible to both 1,2- and 1,4-conjugate (Michael) additions. researchgate.netresearchgate.netcopernicus.org The thiocyanate group itself is an ambident nucleophile and can also undergo various transformations. chemrxiv.orgmdpi.comwikipedia.org
Future mechanistic studies should aim to elucidate the factors governing selectivity in its reactions. For instance, the choice of nucleophile, catalyst, and reaction conditions will likely determine the outcome of nucleophilic attack. "Hard" nucleophiles are expected to favor 1,2-addition at the carbonyl group, while "soft" nucleophiles will preferentially undergo 1,4-conjugate addition. researchgate.net The stereochemistry of these additions, particularly the Michael addition, will also be a critical area of investigation, with the potential for creating new stereocenters. mdpi.comresearchgate.net
The interplay between the different functional groups could lead to complex cascade reactions. For example, an initial Michael addition could be followed by an intramolecular cyclization involving the thiocyanate group, providing a pathway to novel heterocyclic scaffolds. mdpi.com The isomerization of the thiocyanate to the more thermodynamically stable isothiocyanate is another potential reaction pathway that needs to be considered and controlled. chemrxiv.orgrsc.org
| Reaction Type | Key Mechanistic Questions | Potential Outcomes |
| Nucleophilic Addition | Regioselectivity (1,2- vs. 1,4-addition), stereoselectivity of Michael additions. researchgate.netresearchgate.netmdpi.com | Formation of substituted ketones, creation of new stereocenters. |
| Cascade Reactions | Potential for intramolecular cyclizations following an initial intermolecular reaction. | Synthesis of novel heterocyclic compounds. mdpi.com |
| Thiocyanate Reactivity | Isomerization to isothiocyanate, displacement, or hydrolysis. chemrxiv.orgwikipedia.org | Formation of isothiocyanates, thiols, or other sulfur-containing derivatives. |
| Radical Reactions | Reactivity towards radical species, potential for radical-initiated cyclizations. | Formation of novel carbocyclic or heterocyclic structures. |
Development of Integrated Experimental and Computational Approaches for Predictive Design
To accelerate the exploration of this compound's chemistry, a synergistic approach combining experimental work with advanced computational modeling is essential. nih.goved.govacs.org Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting molecular properties, elucidating reaction mechanisms, and rationalizing selectivity. numberanalytics.comnih.govacs.orgmdpi.comnumberanalytics.comnumberanalytics.comresearchgate.net
Future research should leverage DFT calculations to construct a detailed potential energy surface for the reactions of this compound. This will allow for the prediction of activation barriers for competing pathways, such as 1,2- versus 1,4-addition, and provide insights into the structures of transition states. acs.org Such computational studies can guide the design of experiments by identifying the most promising reaction conditions to achieve a desired outcome, thereby saving time and resources. numberanalytics.comnih.gov
Furthermore, the integration of machine learning algorithms with quantum chemical data could enable the high-throughput screening of potential catalysts and reactants for specific transformations of this compound. rsc.orgacs.org This data-driven approach can help in identifying novel and efficient synthetic routes that might not be obvious from purely chemical intuition.
| Computational Method | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, reaction energies, and transition state structures. mdpi.comnumberanalytics.comresearchgate.net | Prediction of reactivity hotspots, elucidation of reaction mechanisms, rationalization of regio- and stereoselectivity. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. numberanalytics.com | Understanding of photophysical properties for potential applications in materials science. |
| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior in different solvent environments. | Insights into solvation effects on reactivity and conformational preferences. |
| Machine Learning | Training models on computational and experimental reaction data. rsc.org | Prediction of reaction outcomes, catalyst performance, and optimal reaction conditions. |
Diversification of Applications in Advanced Materials and Functional Molecules
The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of advanced materials and functional molecules. mdpi.comresearchgate.netrsc.org
The α,β-unsaturated ketone moiety is known to participate in polymerization reactions, suggesting that this compound could serve as a monomer for the creation of novel functional polymers. researchgate.netnih.govtuni.fiwikipedia.org The resulting polymers would feature pendant thiocyanate groups, which could be further modified to tune the material's properties or to attach other functional units. Such polymers could find applications in coatings, adhesives, or as functional resins. The conjugated system also suggests potential for creating dyes with interesting photophysical properties, such as solvatochromism, for use as sensors or in optical materials. nih.govtuni.fi
The thiocyanate group is a well-known pharmacophore and a precursor to many other sulfur-containing functionalities found in bioactive molecules. mdpi.comrsc.orgresearchgate.netrsc.orgrsc.org This opens up avenues for using this compound in the synthesis of novel therapeutic agents. The α,β-unsaturated ketone itself is a Michael acceptor, a structural motif present in many covalent inhibitors. The reactivity of this system could be tuned for targeted covalent modification of biological macromolecules.
| Application Area | Potential Role of this compound | Examples of Target Molecules/Materials |
| Polymer Chemistry | Monomer for addition or radical polymerization. researchgate.netnih.govwikipedia.org | Functional polymers with pendant thiocyanate groups for post-polymerization modification. |
| Materials Science | Precursor for functional dyes and optical materials. nih.govtuni.fi | Solvatochromic dyes, two-photon absorption materials. nih.gov |
| Medicinal Chemistry | Scaffold for the synthesis of bioactive compounds. mdpi.comresearchgate.netrsc.org | Novel heterocyclic compounds, potential enzyme inhibitors. |
| Agrochemicals | Precursor for the synthesis of pesticides or herbicides. | Thiocyanate-containing compounds with potential biological activity. |
Comprehensive Elucidation of Environmental Behavior and Potential Bioremediation Strategies
As with any new chemical entity, a thorough understanding of the environmental fate and potential toxicity of this compound is crucial for its responsible development and application. Organic thiocyanates can be toxic to aquatic organisms, and their degradation can release cyanide, a highly toxic substance. researchgate.netmdpi.comornl.govwikipedia.orgrivm.nl The α,β-unsaturated carbonyl moiety is also known to exhibit toxicity through its ability to act as a Michael acceptor. acs.org
Future research must therefore include a comprehensive assessment of the ecotoxicity of this compound. Studies on its persistence, bioaccumulation potential, and degradation pathways in various environmental compartments (water, soil, air) are needed. The atmospheric oxidation of α,β-unsaturated ketones, for instance, is known to be initiated by OH radicals and can contribute to the formation of secondary organic aerosols. copernicus.orgcopernicus.orgrsc.org
In parallel, the development of effective bioremediation strategies should be explored. Certain microorganisms, such as Thiobacillus species, are known to degrade thiocyanate. nih.govnih.gov Research could focus on identifying or engineering microbial consortia capable of efficiently breaking down this compound into non-toxic products. This could involve investigating the metabolic pathways for the degradation of both the thiocyanate group and the unsaturated ketone backbone.
| Research Area | Key Objectives | Methodologies |
| Ecotoxicology | Assess the toxicity of the compound to representative aquatic and terrestrial organisms. researchgate.netmdpi.com | Standardized toxicity tests (e.g., on algae, daphnia, fish). |
| Environmental Fate | Determine the persistence and degradation pathways in water, soil, and air. copernicus.orgcopernicus.org | Laboratory simulation studies, analytical monitoring of degradation products. |
| Bioremediation | Identify and characterize microorganisms capable of degrading the compound. nih.govnih.gov | Enrichment and isolation of microbial cultures from contaminated sites, genomic and metabolic analysis. |
| Degradation Mechanisms | Elucidate the enzymatic pathways involved in the breakdown of the molecule. | Proteomic and metabolomic studies of degrading microorganisms. |
Q & A
Q. How can researchers optimize the synthesis of 4-oxopent-1-en-3-yl thiocyanate while minimizing side reactions?
- Methodological Answer : Begin by selecting a thiocyanate source (e.g., KSCN or NaSCN) and a suitable electrophilic precursor (e.g., α,β-unsaturated carbonyl derivatives). Use polar aprotic solvents (e.g., DCM or THF) to enhance reactivity . Monitor reaction progress via TLC or HPLC, adjusting stoichiometry and temperature (e.g., 0–25°C) to suppress byproducts like disulfides or over-oxidized species. Post-synthesis, purify via column chromatography using gradients optimized for thiocyanate stability . Validate purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and FT-IR to confirm the thiocyanate (-SCN) stretch at ~2100 cm⁻¹ .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize spectroscopic methods:
- NMR : Identify α,β-unsaturated carbonyl protons (δ 6.5–7.5 ppm for enol protons) and thiocyanate connectivity via <sup>13</sup>C NMR (δ ~110–120 ppm for SCN carbon) .
- FT-IR : Confirm SCN (2100–2050 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functional groups.
- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular ion peaks and fragmentation patterns. Cross-reference with computational data (e.g., Gaussian-derived m/z values) for accuracy .
Q. How can researchers assess the purity of this compound in complex mixtures?
- Methodological Answer : Employ HPLC with a C18 column and UV detection (λ = 240–260 nm for thiocyanate absorbance). Use a mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities. Compare retention times against synthesized standards. For trace impurities, combine GC-MS with derivatization (e.g., silylation) to enhance volatility .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Investigate via kinetic isotope effects (KIE) and DFT calculations (e.g., Gaussian 16) to model transition states. For example, the α,β-unsaturated carbonyl may undergo Michael addition with amines, where the thiocyanate group acts as a leaving group. Use <sup>15</sup>N-labeled thiocyanate to track regioselectivity in SCN transfer reactions . Validate hypotheses with in-situ <sup>1</sup>H NMR to monitor intermediate formation.
Q. How can computational modeling resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR spectra. Compare computed values with experimental data from conflicting studies. For discrepancies in carbonyl stretching frequencies, evaluate solvent effects (PCM models) or tautomeric equilibria (e.g., enol vs. keto forms). Publish a comparative analysis table highlighting solvent, concentration, and instrument calibration as variables .
Q. What experimental strategies mitigate the oxidative degradation of this compound during storage?
- Methodological Answer : Conduct stability studies under varying conditions:
- Temperature : Store at –20°C under argon, monitoring degradation via weekly HPLC.
- Light Exposure : Use amber vials and assess photolytic decomposition via UV-Vis spectroscopy.
- Additives : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit radical-mediated oxidation . Publish degradation kinetics (Arrhenius plots) to guide storage protocols.
Q. How can researchers design experiments to probe the biological activity of this compound?
- Methodological Answer : Use in vitro assays to evaluate cytotoxicity (MTT assay) and enzyme inhibition (e.g., thioredoxin reductase). For structure-activity relationships (SAR), synthesize analogs with modified carbonyl or thiocyanate groups. Pair biological data with molecular docking (AutoDock Vina) to predict binding modes. Address solubility issues using DMSO/PBS mixtures, ensuring <0.1% DMSO in final assays .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting reports on the electrophilicity of this compound?
- Methodological Answer : Systematically replicate prior experiments, controlling for variables like solvent polarity (e.g., dielectric constant), nucleophile strength (e.g., pKa of amines), and catalyst presence (e.g., Lewis acids). Use Hammett plots to correlate substituent effects with reaction rates. Publish a meta-analysis table comparing conditions and outcomes, emphasizing methodological divergences .
Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?
- Methodological Answer : Perform triplicate syntheses under identical conditions, calculating mean yield ± SD. Use ANOVA to compare batches or operators. For low reproducibility, conduct a failure mode analysis (e.g., moisture sensitivity of reagents, column chromatography variability) .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
